molecular formula C19H20O4 B5829143 4-Propanoylphenyl (2,5-dimethylphenoxy)acetate

4-Propanoylphenyl (2,5-dimethylphenoxy)acetate

Cat. No.: B5829143
M. Wt: 312.4 g/mol
InChI Key: HSXDNWCWUKUCHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl (2,5-dimethylphenoxy)acetate typically involves the esterification of 4-propanoylphenol with 2,5-dimethylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl (2,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The propanoyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 4-(2,5-dimethylphenoxy)benzoic acid.

    Reduction: Formation of 4-(2,5-dimethylphenoxy)phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Propanoylphenyl (2,5-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl (2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl (2,5-dimethylphenoxy)acetate
  • 4-Butanoylphenyl (2,5-dimethylphenoxy)acetate
  • 4-Benzoylphenyl (2,5-dimethylphenoxy)acetate

Uniqueness

4-Propanoylphenyl (2,5-dimethylphenoxy)acetate is unique due to its specific structural features, such as the propanoyl group and the 2,5-dimethylphenoxyacetate moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-propanoylphenyl) 2-(2,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-17(20)15-7-9-16(10-8-15)23-19(21)12-22-18-11-13(2)5-6-14(18)3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXDNWCWUKUCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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